molecular formula C19H17NO3S B285565 N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide

N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide

Cat. No. B285565
M. Wt: 339.4 g/mol
InChI Key: IGQFLDUXRWMPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide, also known as MNSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNSA belongs to the class of sulfonamide derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, pain, and fever. By inhibiting the activity of COX enzymes, N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been reported to possess anticancer properties by inhibiting the growth of cancer cells. Moreover, N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has been investigated for its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide is its potential use in the treatment of various diseases, including inflammation, pain, fever, and cancer. Moreover, N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has been shown to possess good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide is its potential toxicity, which needs to be further investigated.

Future Directions

There are several future directions for the research on N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide. One of the potential directions is the development of N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide-based drugs for the treatment of various diseases, including inflammation, pain, fever, and cancer. Moreover, further research is needed to investigate the potential use of N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide in the treatment of Alzheimer's disease. Additionally, the toxicity of N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide needs to be further investigated to ensure its safety for human use. Furthermore, the mechanism of action of N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide needs to be fully understood to facilitate the development of more effective drugs based on N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide.

Synthesis Methods

The synthesis of N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide involves the reaction of 2-naphthalenesulfonyl chloride with N-(3-methylphenyl)glycine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide. This synthesis method has been optimized to produce N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide in high yields with good purity.

Scientific Research Applications

N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has also been reported to possess anticancer properties by inhibiting the growth of cancer cells. Moreover, N-(3-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has been investigated for its potential use in the treatment of Alzheimer's disease.

properties

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-naphthalen-2-ylsulfonylacetamide

InChI

InChI=1S/C19H17NO3S/c1-14-5-4-8-17(11-14)20-19(21)13-24(22,23)18-10-9-15-6-2-3-7-16(15)12-18/h2-12H,13H2,1H3,(H,20,21)

InChI Key

IGQFLDUXRWMPHG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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